
N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine, also known as AITC or 3-Amino-1,2,4-triazole-5-carboxamide, is a chemical compound that has been widely studied in scientific research. It is a triazole derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is primarily through the inhibition of catalase activity. It has been found to bind to the heme group of catalase, which prevents the enzyme from carrying out its catalytic function. This inhibition leads to an increase in the levels of reactive oxygen species (ROS) in cells, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage, lipid peroxidation, and protein oxidation. It has also been found to have anti-tumor activity, which makes it a potential candidate for the development of cancer therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine in lab experiments is its potent inhibitory effect on catalase activity. This makes it a valuable tool for studying oxidative stress and antioxidant defense mechanisms. However, one of the limitations of using N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is its potential toxicity. It has been found to induce oxidative stress in cells, which can have detrimental effects on cell viability and function.
Orientations Futures
There are several future directions for the study of N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine. One of the potential areas of research is in the development of cancer therapeutics. N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine has been found to have anti-tumor activity, and further studies could lead to the development of novel cancer drugs. Another potential area of research is in the study of oxidative stress and antioxidant defense mechanisms. N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is a potent inhibitor of catalase activity, and further studies could shed light on the role of catalase in oxidative stress and its potential as a therapeutic target.
Conclusion
In conclusion, N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is a chemical compound that has been extensively studied in scientific research. It has various applications in the fields of biochemistry, pharmacology, and toxicology. Its potent inhibitory effect on catalase activity makes it a valuable tool for studying oxidative stress and antioxidant defense mechanisms. However, its potential toxicity is a limitation that needs to be considered. Further studies on N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine could lead to the development of novel cancer drugs and a better understanding of oxidative stress and antioxidant defense mechanisms.
Méthodes De Synthèse
N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine can be synthesized using various methods. One of the most common methods is the reaction of 4-amino-1,2,4-triazole-5-carboxamide with isopropylamine in the presence of a suitable solvent and a catalyst. The reaction yields N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine as a white solid with a high yield.
Applications De Recherche Scientifique
N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine has been extensively studied in scientific research. It has been found to have various applications in the fields of biochemistry, pharmacology, and toxicology. One of the most significant applications of N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine is in the study of the enzyme catalase. It has been found to be a potent inhibitor of catalase activity, which makes it a valuable tool in the study of oxidative stress and antioxidant defense mechanisms.
Propriétés
Numéro CAS |
106580-60-3 |
|---|---|
Nom du produit |
N3-Isopropyl-4H-1,2,4-triazole-3,5-diamine |
Formule moléculaire |
C5H11N5 |
Poids moléculaire |
141.18 g/mol |
Nom IUPAC |
3-N-propan-2-yl-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-3(2)7-5-8-4(6)9-10-5/h3H,1-2H3,(H4,6,7,8,9,10) |
Clé InChI |
SFARUGHDNUPASU-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NNC(=N1)N |
SMILES canonique |
CC(C)NC1=NNC(=N1)N |
Synonymes |
1H-1,2,4-Triazole-3,5-diamine,N-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



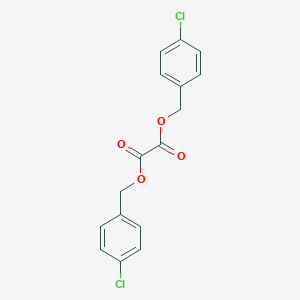
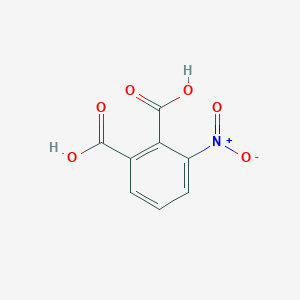
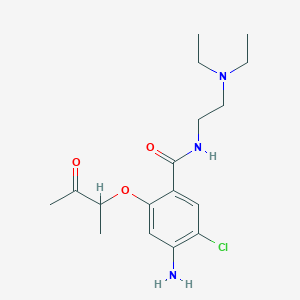
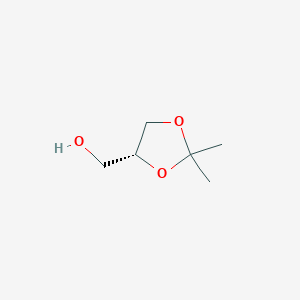
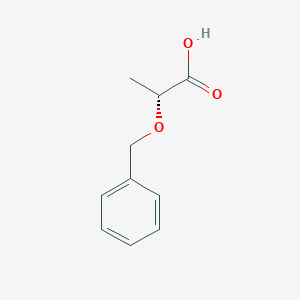



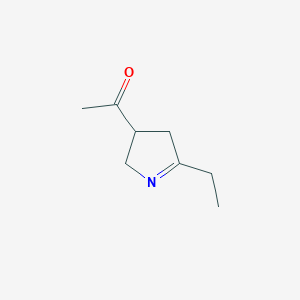
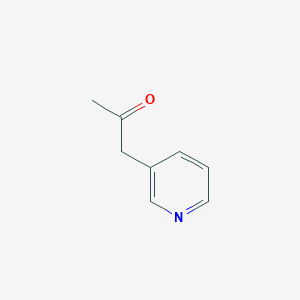

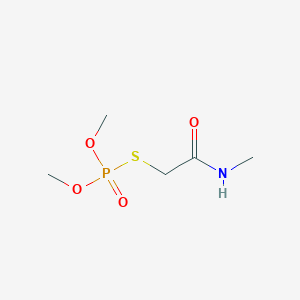

![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)